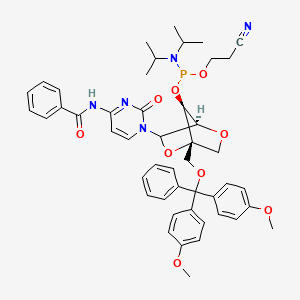

DMTr-LNA-C(Bz)-3-CED-phosphoramidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C47H52N5O9P |

|---|---|

Peso molecular |

861.9 g/mol |

Nombre IUPAC |

N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42+,44?,46-,62?/m1/s1 |

Clave InChI |

SSGINSHBUWKRHC-PBRXPPMMSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2C(O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |

Origen del producto |

United States |

Foundational & Exploratory

Unlocking the Potential of Oligonucleotide Therapeutics and Diagnostics: A Technical Guide to LNA™ Phosphoramidites

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Advantages of Locked Nucleic Acid (LNA™) Phosphoramidites.

Executive Summary

Locked Nucleic Acid (LNA) represents a pivotal advancement in nucleic acid analog chemistry, offering unprecedented improvements in affinity, specificity, and nuclease resistance for oligonucleotides. This technical guide delves into the fundamental principles of LNA phosphoramidites, their distinct advantages over standard DNA and RNA, and their application in sophisticated therapeutic and diagnostic modalities. We provide a comprehensive overview of the underlying chemistry, quantitative performance data, detailed experimental protocols for oligonucleotide synthesis, and visual representations of key mechanisms and workflows to empower researchers in harnessing the full potential of LNA technology.

The Core Principle: A Conformationally "Locked" Structure

Locked Nucleic Acid is a modified RNA nucleotide analogue where the ribose sugar is structurally constrained.[1][2] This is achieved by introducing a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring.[1][3] This bridge "locks" the furanose ring into a rigid 3'-endo conformation, which is the ideal geometry for forming stable A-type duplexes, characteristic of RNA-RNA and RNA-DNA hybrids.[1][2]

This pre-organized structure eliminates the conformational flexibility inherent in natural DNA and RNA, significantly reducing the entropic penalty of hybridization. The result is a dramatic increase in binding affinity for complementary DNA and RNA target strands.[4][5]

Caption: Core chemical structure of an LNA monomer compared to a standard DNA monomer.

Key Advantages of LNA™ Technology

The unique structural properties of LNA confer several significant advantages for oligonucleotide-based applications.

Unprecedented Binding Affinity and Thermal Stability

Oligonucleotides incorporating LNA monomers exhibit exceptionally high thermal stability when hybridized to their complementary strands.[3] For each LNA monomer substituted into a DNA or RNA sequence, the melting temperature (Tm) of the resulting duplex is increased by 2-8°C.[4][6] This allows for the design of much shorter probes and primers that still maintain a high Tm, which is critical for applications targeting short nucleic acids like microRNAs.[4]

Enhanced Nuclease Resistance

The locked ribose conformation provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases.[4][7] This leads to a significantly increased half-life of LNA-containing oligonucleotides in vitro and in vivo, a crucial property for antisense therapeutics and other in-cell applications.[2][8] Combining LNA modifications with phosphorothioate (B77711) (PS) linkages can further enhance this resistance.[9]

Superior Specificity and Mismatch Discrimination

The high binding affinity of LNA enhances the penalty for mismatched base pairs. The difference in melting temperature (ΔTm) between a perfectly matched and a mismatched target can be increased by up to 8°C with the strategic placement of LNA monomers.[4] This superior single-nucleotide discrimination capability is invaluable for applications such as SNP genotyping, allele-specific PCR, and diagnostics.[2][3]

Quantitative Data Summary

The performance enhancements offered by LNA modifications are quantitatively significant. The following tables summarize key data points for easy comparison.

Table 1: Melting Temperature (Tm) Enhancement

| Oligonucleotide Type | Tm Increase per LNA Monomer (°C) | Reference |

|---|---|---|

| LNA/DNA Hybrid | 2 - 8 | [4] |

| LNA/RNA Hybrid | 3 - 9.6 |[10] |

Table 2: Nuclease Resistance Profile

| Oligonucleotide Modification | Nuclease Type | Resistance Level | Reference |

|---|---|---|---|

| LNA (full) | Endo- and 3'-Exonucleases | High | [7] |

| LNA/DNA Gapmer (PS backbone) | General Nucleases | Very High | [9][11] |

| Unmodified DNA | General Nucleases | Low |[8] |

LNA Phosphoramidites in Automated Oligonucleotide Synthesis

LNA-containing oligonucleotides are synthesized using standard, automated phosphoramidite (B1245037) chemistry, making the technology readily accessible.[3][12] LNA phosphoramidites are used as building blocks alongside standard DNA, RNA, or other modified phosphoramidites.

Caption: The automated solid-phase synthesis cycle for incorporating an LNA phosphoramidite.

Experimental Protocol: Standard LNA Oligonucleotide Synthesis

This protocol outlines the key steps for synthesizing an LNA-DNA chimeric oligonucleotide on an automated DNA synthesizer.

-

Preparation:

-

Dissolve LNA phosphoramidites in anhydrous acetonitrile (B52724) to standard concentrations (e.g., 0.1 M). Note: 5-Me-C LNA may require a co-solvent like THF.[3]

-

Install LNA phosphoramidites on a designated port on the DNA synthesizer.

-

Use standard ancillary reagents (activator, capping reagents, oxidant, deblocking agent).

-

-

Synthesis Cycle Programming:

-

Deprotection: Standard detritylation step to remove the 5'-dimethoxytrityl (DMT) group.

-

Coupling: Program an extended coupling time for LNA monomers compared to standard DNA amidites. A coupling time of 180-250 seconds is recommended due to the increased steric hindrance of LNA phosphoramidites.[3]

-

Capping: Standard capping step using acetic anhydride (B1165640) to block any unreacted 5'-hydroxyl groups.

-

Oxidation: Standard oxidation step to convert the phosphite triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection:

-

Following synthesis completion, cleave the oligonucleotide from the solid support and remove protecting groups from the nucleobases and phosphate backbone. This is typically achieved by incubation in concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine.

-

-

Purification:

-

The crude, DMT-on oligonucleotide product is purified, commonly by reverse-phase HPLC.[13]

-

Following purification, the DMT group is removed, and the final product is desalted.

-

-

Quality Control:

-

Verify the identity and purity of the final LNA oligonucleotide using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC or UPLC.

-

Applications in Drug Development and Research

The unique properties of LNA make it a powerful tool for various applications, particularly in antisense technology.

Antisense Oligonucleotides (ASOs): The "Gapmer" Design

A prominent application of LNA is in the design of "gapmer" ASOs. These are chimeric oligonucleotides typically featuring a central block of 5-10 DNA or phosphorothioate (PS)-DNA bases, flanked by LNA "wings".[11][14]

-

The LNA wings provide high binding affinity to the target mRNA and confer significant nuclease resistance.[11]

-

The central DNA gap is crucial for recruiting the enzyme RNase H1, which recognizes the DNA:RNA heteroduplex and cleaves the target mRNA, leading to potent gene silencing.[6][14]

Caption: Mechanism of action for an LNA gapmer antisense oligonucleotide (ASO).

Conclusion

LNA phosphoramidite chemistry provides a robust and versatile platform for creating oligonucleotides with superior performance characteristics. The enhanced binding affinity, specificity, and nuclease stability offered by LNA unlock new possibilities in therapeutic drug development, advanced molecular diagnostics, and fundamental research. By leveraging standard synthesis protocols, researchers can readily incorporate LNA into their oligonucleotide designs to achieve previously unattainable levels of potency and precision.

References

- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 2. microsynth.com [microsynth.com]

- 3. glenresearch.com [glenresearch.com]

- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 5. Use of locked nucleic acid oligonucleotides to add functionality to plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synoligo.com [synoligo.com]

- 9. genelink.com [genelink.com]

- 10. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 11. mdpi.com [mdpi.com]

- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 13. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: DMTr-LNA-C(Bz)-3'-CED-Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, a key building block for the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document details its chemical properties, supplier information, a detailed experimental protocol for its use in automated oligonucleotide synthesis, and relevant quantitative data.

Core Compound Information

Chemical Name: N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O,4'-C-methylene-cytidine 3'-O-[(2-cyanoethyl) (N,N-diisopropyl)]-phosphoramidite

Synonyms: LNA-C(Bz)-CE Phosphoramidite (B1245037), Bz-C-LNA-CE Phosphoramidite

CAS Number: 206055-78-9

Chemical Properties

The key feature of this phosphoramidite is the methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the furanose ring in a C3'-endo (North) conformation. This pre-organized structure is characteristic of A-form helices (RNA) and is the basis for the unique properties of LNA.

| Property | Value |

| Molecular Formula | C47H52N5O9P |

| Molecular Weight | 861.93 g/mol |

| Appearance | White to off-white powder |

| Storage | -20°C, under inert atmosphere |

Key Suppliers

A variety of chemical suppliers offer DMTr-LNA-C(Bz)-3'-CED-phosphoramidite. Below is a non-exhaustive list:

-

BOC Sciences

-

BroadPharm

-

MedChemExpress

-

Ariadne Genomics

-

Immunomart

Role in Oligonucleotide Synthesis

DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is utilized in standard automated solid-phase oligonucleotide synthesis via the phosphoramidite method. The incorporation of LNA monomers into DNA or RNA sequences results in chimeric oligonucleotides with significantly enhanced properties.

Advantages of LNA Modification

The incorporation of LNA-C monomers confers several advantageous properties to oligonucleotides:

-

Enhanced Thermal Stability: LNA modifications dramatically increase the melting temperature (Tm) of duplexes with complementary DNA and RNA strands. Each LNA monomer can increase the Tm by approximately 2-8°C, allowing for the design of shorter, more specific probes.

-

Increased Binding Affinity: The locked conformation reduces the entropic penalty of hybridization, leading to a much higher binding affinity for target sequences.

-

Improved Mismatch Discrimination: The high binding affinity allows for excellent discrimination against mismatched sequences, making LNA-modified probes highly specific.

-

Nuclease Resistance: LNA-modified oligonucleotides exhibit increased resistance to degradation by nucleases compared to unmodified DNA.

These properties make LNA-modified oligonucleotides valuable tools in various applications, including diagnostics (e.g., qPCR probes, FISH), therapeutics (e.g., antisense oligonucleotides, siRNAs), and molecular biology research.

Experimental Protocol: Automated Synthesis of LNA-Containing Oligonucleotides

The synthesis of LNA-containing oligonucleotides follows the standard phosphoramidite cycle. However, due to the increased steric hindrance of LNA phosphoramidites, modifications to the standard protocol, particularly longer coupling and oxidation times, are required for efficient incorporation.

Reagents and Materials

-

DMTr-LNA-C(Bz)-3'-CED-phosphoramidite: Dissolved in anhydrous acetonitrile (B52724) to standard concentrations (e.g., 0.1 M).

-

Standard DNA/RNA Phosphoramidites: For chimeric sequences.

-

Solid Support: Controlled Pore Glass (CPG) functionalized with the desired initial nucleoside.

-

Activator: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

-

Capping Reagents:

-

Cap A: Acetic anhydride/Pyridine/THF

-

Cap B: 16% N-Methylimidazole/THF

-

-

Oxidizing Solution: 0.02-0.05 M Iodine in THF/Water/Pyridine.

-

Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).

Automated Synthesis Cycle

The following is a generalized protocol for a single coupling cycle on an automated DNA/RNA synthesizer.

Protocol Steps:

-

Deblocking: The 5'-DMTr protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.

-

Coupling: The DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is activated by the activator and delivered to the synthesis column. A longer coupling time of 180-250 seconds is recommended to ensure high coupling efficiency.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of n-1 deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. A longer oxidation time of at least 45 seconds is recommended when an LNA monomer has been added.[1]

-

Iteration: The cycle is repeated until the desired sequence is assembled.

Post-Synthesis Cleavage and Deprotection

-

After the final cycle, the oligonucleotide is cleaved from the solid support, and the cyanoethyl phosphate protecting groups are removed.

-

The benzoyl (Bz) protecting group on the cytosine base is removed.

-

Standard Conditions: Treatment with concentrated aqueous ammonium hydroxide at 55°C for 8-12 hours.

-

Fast Deprotection (AMA): A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine can be used at 65°C for 10-15 minutes. Note: For some modified bases, milder deprotection conditions may be necessary.

Purification and Analysis

Purification of the crude LNA-containing oligonucleotide is crucial to remove failure sequences and residual protecting groups.

-

Purification Method: Anion-exchange or reverse-phase high-performance liquid chromatography (HPLC) are effective methods for purifying LNA-containing oligonucleotides.[2]

-

Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on the charge of the phosphate backbone. It is highly effective for separating full-length products from shorter failure sequences.

-

Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. This can be performed with the 5'-DMTr group on (for easier separation of full-length product) or off.

-

-

Analysis: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Quantitative Data

Thermodynamic Properties

The primary quantitative effect of LNA incorporation is the significant stabilization of nucleic acid duplexes. The change in thermodynamic parameters upon LNA incorporation is sequence-dependent.

The table below presents representative thermodynamic data for the formation of duplexes containing a single LNA-T modification compared to their unmodified DNA/RNA counterparts. While this data is for LNA-T, the stabilizing effect of LNA-C is of a similar magnitude.

| Sequence Context (5'-XLY-3') | Duplex Type | ΔT_m (°C) per LNA | ΔΔG°_37 (kcal/mol) per LNA |

| A L T | DNA/RNA | +5.9 | -1.1 |

| C L G | DNA/RNA | +8.7 | -2.0 |

| G L C | DNA/RNA | +7.3 | -1.7 |

| T L A | DNA/RNA | +6.2 | -1.3 |

Data adapted from literature reports on single LNA-T modifications. The values serve as an illustration of the stabilizing effect.[3]

Conclusion

DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is an essential reagent for the synthesis of high-affinity, nuclease-resistant oligonucleotides. Its use in standard automated synthesis protocols, with minor adjustments to coupling and oxidation times, allows for the routine production of LNA-modified sequences. The resulting oligonucleotides have superior hybridization properties, making them invaluable for a wide range of applications in research, diagnostics, and therapeutics. Careful adherence to the modified synthesis and purification protocols is key to obtaining high-quality LNA-containing oligonucleotides.

References

The Benzoyl (Bz) Protecting Group in Cytosine LNA Amidites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The integration of Locked Nucleic Acid (LNA) monomers into oligonucleotides has revolutionized the fields of diagnostics and therapeutics, owing to their remarkable hybridization affinity and specificity. The chemical synthesis of LNA-containing oligonucleotides relies on the robust phosphoramidite (B1245037) chemistry, where the protection of exocyclic amines of the nucleobases is paramount to prevent unwanted side reactions. For cytosine LNA, the benzoyl (Bz) group is a widely employed protecting group for the N4-amino function. This technical guide provides a comprehensive overview of the use of the benzoyl protecting group in cytosine LNA amidites, covering its role, application in solid-phase synthesis, deprotection protocols, and potential side reactions.

The Role and Importance of the Benzoyl Protecting Group

During automated solid-phase oligonucleotide synthesis, the fundamental reaction is the coupling of a phosphoramidite monomer to the free 5'-hydroxyl group of the growing oligonucleotide chain. The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and can react with the activated phosphoramidite, leading to chain branching and termination. To ensure the regioselective formation of the desired phosphodiester linkage, these amino groups must be rendered non-nucleophilic by a protecting group.

The benzoyl group, an acyl-type protecting group, effectively "masks" the N4-amino group of cytosine LNA. Its key advantages include:

-

Stability: The benzoyl group is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle.

-

Compatibility: It is compatible with the reagents used for the coupling, capping, and oxidation steps of phosphoramidite chemistry.

-

Removability: It can be efficiently removed under basic conditions at the end of the synthesis, typically during the cleavage of the oligonucleotide from the solid support.

Synthesis of N4-Benzoyl-Cytosine LNA Phosphoramidite

The synthesis of the N4-benzoyl-cytosine LNA phosphoramidite is a multi-step process that starts from a suitable LNA nucleoside precursor. While several synthetic routes have been described, a general pathway involves the selective protection of the 5'-hydroxyl group, benzoylation of the N4-amino group, and subsequent phosphitylation of the 3'-hydroxyl group.

A reported efficient synthesis of an LNA 4-N-benzoyl-5-methylcytosine 5′-phosphoramidite starts from the corresponding LNA thymine (B56734) diol. The key steps involve the conversion of the thymine base to 5-methylcytosine, followed by benzoylation of the exocyclic amine. Subsequent enzymatic benzoylation of the 5'-hydroxy group and dimethoxytritylation of the 3'-hydroxy group allows for the final phosphitylation to yield the desired phosphoramidite.[1]

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The incorporation of a benzoyl-protected cytosine LNA (Bz-C LNA) phosphoramidite into a growing oligonucleotide chain follows the standard automated solid-phase synthesis cycle. However, due to the increased steric hindrance of LNA monomers compared to their deoxyribonucleoside counterparts, modifications to the standard protocol are necessary to ensure high coupling efficiencies.[2][3]

The synthesis cycle consists of four main steps:

-

Deblocking (Detritylation): Removal of the acid-labile 5'-DMT group from the support-bound nucleoside to expose the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: Activation of the incoming Bz-C LNA phosphoramidite with an activator (e.g., tetrazole or its derivatives) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in the final oligonucleotide sequence.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Quantitative Data on Synthesis Parameters

| Step | Reagent/Condition | Recommended Time for LNA monomers |

| Coupling | Bz-C LNA Phosphoramidite + Activator | 180 - 250 seconds[3] |

| Oxidation | Iodine Solution | 45 seconds[3] |

Cleavage and Deprotection

After the completion of the oligonucleotide synthesis, the final steps involve the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups from the nucleobases and the phosphate backbone. The benzoyl group on the cytosine LNA is removed during this basic deprotection step.[2]

Two common deprotection strategies are employed:

-

Ammonium (B1175870) Hydroxide (B78521): Treatment with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours. This is a standard and effective method for removing the benzoyl group.

-

Ammonium Hydroxide/Methylamine (B109427) (AMA): A mixture of aqueous ammonium hydroxide and methylamine (1:1 v/v) allows for a much faster deprotection, typically at 65°C for 10-15 minutes.

Deprotection Protocols

Standard Deprotection with Ammonium Hydroxide:

-

Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

-

Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.

-

Seal the vial tightly and incubate at 55°C for 8-16 hours.

-

Cool the vial to room temperature and carefully transfer the supernatant containing the oligonucleotide to a new tube.

-

Wash the solid support with nuclease-free water and combine the wash with the supernatant.

-

Dry the oligonucleotide solution using a vacuum concentrator.

Rapid Deprotection with AMA:

-

Transfer the solid support to a screw-cap vial.

-

Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

-

Seal the vial tightly and incubate at 65°C for 10-15 minutes.

-

Cool the vial to room temperature and transfer the supernatant to a new tube.

-

Wash the support with nuclease-free water and combine the washings.

-

Dry the oligonucleotide solution.

Deprotection Kinetics and Side Reactions

A known side reaction when using AMA for the deprotection of oligonucleotides containing N4-benzoyl-cytosine is the potential for transamination. The methylamine in the AMA solution can act as a nucleophile and attack the carbonyl carbon of the benzoyl group, leading to the formation of N4-methyl-cytosine. For N4-benzoyl-deoxycytidine, this side reaction has been estimated to be around 5%. It is advisable to avoid the use of methylamine when deprotecting oligonucleotides containing Bz-protected cytosine if the formation of the N4-methyl derivative is a concern.[3]

Caption: Simplified deprotection pathway of N4-benzoyl-cytosine LNA.

Conclusion

The benzoyl protecting group is a reliable and widely used choice for the protection of the exocyclic amine of cytosine LNA during automated solid-phase oligonucleotide synthesis. Its stability throughout the synthesis cycle and its efficient removal under standard basic conditions make it a valuable tool for the preparation of high-quality LNA-containing oligonucleotides. While the use of AMA offers a significant reduction in deprotection time, researchers must be aware of the potential for a minor transamination side reaction. Careful consideration of the synthesis and deprotection conditions will ensure the successful incorporation of benzoyl-protected cytosine LNA amidites and the generation of pure, functional LNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.

References

An In-depth Technical Guide to CED-Phosphoramidite Chemistry for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyanoethyl (CED) phosphoramidite (B1245037) chemistry, the cornerstone of modern solid-phase oligonucleotide synthesis. This methodology is fundamental to the production of synthetic DNA and RNA for a vast array of applications, including therapeutics (such as antisense oligonucleotides and siRNAs), diagnostics, and basic research. We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data on reaction efficiencies, and visualize the synthesis workflow.

Core Principles of CED-Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis using CED-phosphoramidites is a cyclical process that enables the stepwise addition of nucleotide building blocks to a growing chain anchored to a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction.[1][2][3] The key reagent, a nucleoside phosphoramidite, features a protected nucleoside with a reactive phosphoramidite moiety at the 3'-hydroxyl group and a dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl group. The 2-cyanoethyl group protects the phosphorus, and diisopropylamine (B44863) is the leaving group during the coupling reaction.

The synthesis cycle consists of four primary chemical steps:

-

De-blocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent reaction.[4]

-

Coupling: The next nucleoside phosphoramidite, activated by a catalyst such as tetrazole, is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage.[4][]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped" using reagents like acetic anhydride.[2][4][6]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[4]

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Experimental Protocols

The following are detailed methodologies for the key steps in solid-phase oligonucleotide synthesis using CED-phosphoramidites.

Preparation of Reagents

-

Phosphoramidite Solutions: Prepare 0.1 M solutions of each phosphoramidite (e.g., dA, dC, dG, dT) in anhydrous acetonitrile.[7]

-

Activator Solution: Prepare a 0.45 M solution of 1H-tetrazole or a 1.0 M solution of 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile.[8]

-

Capping Solutions:

-

Capping A: Acetic anhydride/tetrahydrofuran (THF)/lutidine.

-

Capping B: 16% N-Methylimidazole (NMI) in THF.[6]

-

-

Oxidation Solution: Prepare a 0.02 M or 0.1 M solution of iodine in a mixture of THF, pyridine, and water.[4]

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

Automated Synthesis Cycle

The following protocol is typical for an automated DNA synthesizer.

| Step | Reagent(s) | Typical Reaction Time | Purpose |

| 1. De-blocking | 3% TCA in Dichloromethane | 60 seconds | Removal of the 5'-DMT protecting group. |

| Wash | Anhydrous Acetonitrile | 30 seconds | Removal of TCA and the cleaved DMT cation. |

| 2. Coupling | 0.1 M Phosphoramidite + 0.45 M Activator | 30-180 seconds | Formation of the phosphite triester linkage. |

| Wash | Anhydrous Acetonitrile | 30 seconds | Removal of excess phosphoramidite and activator. |

| 3. Capping | Capping A and Capping B | 30 seconds | Acetylation of unreacted 5'-hydroxyl groups. |

| Wash | Anhydrous Acetonitrile | 30 seconds | Removal of capping reagents. |

| 4. Oxidation | 0.02 M Iodine Solution | 30 seconds | Oxidation of the phosphite triester to a phosphate triester. |

| Wash | Anhydrous Acetonitrile | 30 seconds | Removal of oxidation reagents. |

Cleavage and Deprotection

-

After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.

-

This is commonly achieved by incubation in concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at an elevated temperature.[7]

Quantitative Data

The efficiency of each coupling step is critical for the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the yield of the desired product, especially for longer oligonucleotides.

Table 1: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency

| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 66.8% | 81.8% | 90.5% |

| 50-mer | 36.4% | 60.5% | 77.8% |

| 100-mer | 13.3% | 36.6% | 60.6% |

| 150-mer | 4.8% | 22.2% | 47.2% |

The choice of activator can also influence the coupling efficiency and reaction time.

Table 2: Comparison of Activators for Phosphoramidite Coupling

| Activator | Concentration | Relative Coupling Rate | Notes |

| 1H-Tetrazole | 0.45 M | 1x | Standard, widely used activator. |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | ~1.5x | More acidic and can lead to faster coupling. |

| 4,5-Dicyanoimidazole (DCI) | 1.0 M | ~2x | Highly efficient, allowing for lower phosphoramidite excess.[8] |

Visualizations

Logical Workflow of the CED-Phosphoramidite Synthesis Cycle

The following diagram illustrates the logical flow of a single cycle in the solid-phase synthesis of an oligonucleotide using CED-phosphoramidite chemistry.

Chemical Structure of a CED-Phosphoramidite Monomer

This diagram shows the key components of a 2-cyanoethyl phosphoramidite building block.

References

- 1. researchgate.net [researchgate.net]

- 2. atdbio.com [atdbio.com]

- 3. biotage.com [biotage.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Core of Stability: A Technical Guide to LNA-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) represents a pivotal advancement in oligonucleotide technology, offering unprecedented thermal stability and binding affinity. This guide provides an in-depth exploration of the core principles governing the thermal properties of LNA-modified oligonucleotides, detailed experimental protocols for their characterization, and a quantitative overview of their performance. The enhanced stability conferred by LNA modifications is critical for the development of next-generation diagnostics, antisense therapies, and other molecular tools requiring high-affinity nucleic acid recognition.

The LNA Advantage: Unprecedented Thermal Stability

Locked Nucleic Acid is a class of modified RNA nucleotide analogues. The defining feature of an LNA monomer is a methylene (B1212753) bridge that connects the 2'-oxygen of the ribose sugar to the 4'-carbon, effectively "locking" the ribose ring in a C3'-endo conformation.[1][2][] This structural constraint pre-organizes the oligonucleotide backbone into an A-type helical geometry, which is ideal for Watson-Crick base pairing.[2][4]

The primary consequence of this pre-organized structure is a significant increase in the melting temperature (Tm) of the oligonucleotide duplex. The Tm is the temperature at which 50% of the duplex dissociates into single strands and is a key indicator of binding affinity and stability.[5] For each LNA monomer incorporated into a DNA oligonucleotide, the Tm can increase by 2-6°C when binding to a complementary DNA strand and by as much as 2-10°C when binding to an RNA strand.[4][6] This enhanced binding affinity allows for the design of shorter, more specific probes and therapeutic agents.[2][4]

The stabilization is not merely a matter of increased Tm; it is rooted in favorable thermodynamic changes. The locked conformation reduces the entropic penalty associated with duplex formation, and the improved base stacking enhances the enthalpic contribution to the binding energy.[7][8]

Quantitative Analysis of LNA-Induced Stability

The impact of LNA modifications on the thermal stability of oligonucleotide duplexes is quantifiable and significant. The following tables summarize the increase in melting temperature (Tm) and the underlying thermodynamic parameters.

Table 1: Increase in Melting Temperature (ΔTm) per LNA Modification

| Oligonucleotide Type | Target Strand | ΔTm per LNA Monomer (°C) | Reference |

| LNA/DNA mixmer | DNA | +2 to +6 | [4] |

| LNA/DNA mixmer | RNA | +2 to +10 | [4][6] |

| LNA-containing gapmer | RNA | Varies (e.g., 59-78°C total Tm) | [9] |

Note: The precise ΔTm can vary depending on the sequence context, the position of the LNA modification, and the number of modifications.[4][8]

Table 2: Thermodynamic Contributions to LNA-Induced Stabilization

| Duplex Type | Parameter | Observation | Significance | Reference |

| LNA-modified parallel duplex | ΔG°₃₇ | -3.6 kcal/mol per modification | Significant stabilization | [7][10] |

| LNA-modified antiparallel duplex | ΔG°₃₇ | -1.6 kcal/mol per modification | Moderate stabilization | [7][10] |

| LNA-modified duplexes | ΔH° (Enthalpy) | More favorable (more negative) | Improved base stacking interactions | [7][8] |

| LNA-modified duplexes | TΔS° (Entropy) | Less unfavorable | Pre-organization of the backbone reduces the entropic cost of binding | [7][8] |

Mechanism of LNA-Induced Thermal Stability

The enhanced thermal stability of LNA-modified oligonucleotides stems directly from its unique chemical structure. The methylene bridge locks the sugar pucker in the C3'-endo conformation, which is characteristic of A-form helices (like RNA). This has two major thermodynamic consequences.

-

Pre-organization and Reduced Entropic Penalty : In a flexible, unmodified DNA strand, the sugar backbone has considerable conformational freedom. Upon hybridization, this freedom is lost, resulting in an unfavorable change in entropy (a large entropic penalty). Because the LNA backbone is already "pre-organized" into the correct conformation for duplex formation, the loss of conformational entropy upon binding is significantly reduced.[8]

-

Improved Base Stacking and Favorable Enthalpy : The rigid A-form geometry created by the LNA monomers leads to improved base stacking interactions between adjacent nucleotides. This results in a more favorable enthalpy of hybridization (a more negative ΔH°), further stabilizing the duplex.[8]

Experimental Protocols for Stability Assessment

The thermal stability of LNA-modified oligonucleotides is primarily determined by UV-Vis spectrophotometry, with Circular Dichroism (CD) spectroscopy serving as a valuable complementary technique for structural confirmation.

UV Melting Analysis

This is the gold-standard method for determining the melting temperature (Tm) of oligonucleotides. It relies on the hyperchromic effect: the absorbance of a nucleic acid solution at 260 nm increases as the double-stranded duplex dissociates into single strands.[11][12]

Detailed Methodology:

-

Oligonucleotide Preparation and Quantitation:

-

Synthesize the LNA-modified oligonucleotide and its complementary DNA or RNA strand.[13][14]

-

Resuspend each single-stranded oligonucleotide in a nuclease-free melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[15]

-

Determine the concentration of each stock solution by measuring the absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.[16][17] Use the Beer-Lambert law (A = εcl) with the sequence-specific molar extinction coefficient (ε).

-

-

Duplex Annealing:

-

Combine equimolar amounts of the LNA-oligonucleotide and its complement in a microcentrifuge tube to the desired final concentration (e.g., 1-4 µM).[15][18]

-

Heat the solution to 95°C for 5 minutes in a heat block or thermocycler.[18]

-

Allow the solution to cool slowly to room temperature over several hours to ensure proper duplex formation.[18]

-

-

UV-Vis Spectrophotometer Setup:

-

Melting Curve Acquisition:

-

Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.

-

Equilibrate the sample at a low starting temperature (e.g., 20°C or 25°C) for several minutes.[17]

-

Program the instrument to ramp the temperature from the starting temperature to a high final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min or 1.0°C/min).[16][17]

-

Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1.0°C).[17]

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to generate the melting curve (a sigmoidal curve).[12]

-

Calculate the first derivative of the melting curve (dA/dT).

-

The temperature at which the first derivative is maximum corresponds to the melting temperature (Tm).[15] Specialized software is often used for this analysis.[11][15]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the helical structure of nucleic acids and can be used to confirm the A-form conformation of LNA-containing duplexes and to monitor their thermal denaturation.[19][20] A-form helices typically show a strong positive CD band around 260-270 nm and a negative band around 210 nm.[19][21]

Methodology Overview:

-

Sample Preparation: Prepare and anneal the duplex as described for UV melting analysis. The buffer must be optically transparent in the far-UV region.

-

Spectral Acquisition: Record a CD spectrum from ~330 nm to 200 nm at a low temperature (e.g., 20°C) to confirm the A-form duplex structure.[22]

-

CD Melting:

-

Set the spectropolarimeter to monitor the CD signal at a fixed wavelength, typically the peak of the positive band (~265 nm).[21]

-

Use a Peltier controller to ramp the temperature from low to high, identical to the UV melting experiment.

-

Record the change in ellipticity as a function of temperature.

-

-

Data Analysis: Plot ellipticity versus temperature. The resulting sigmoidal curve can be analyzed to determine the Tm, which should be consistent with the value obtained from UV melting.

Oligonucleotide Synthesis and Analysis Workflow

The production and validation of LNA-modified oligonucleotides is a multi-step process that begins with chemical synthesis and ends with rigorous analytical characterization to ensure purity, identity, and stability.

References

- 1. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Locked Nucleic Acid (LNA) Increased thermal stability and hybridization specificity Improved signal-to-noise ratio in qPCR assays Enhanced single nucleotide discrimination | Semantic Scholar [semanticscholar.org]

- 4. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 5. Evaluation of Thermal Stability- Oligonucleotide Therapeutics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of locked nucleic acid modifications on the thermal stability of noncanonical DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jasco-global.com [jasco-global.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Chemical Diversity of Locked Nucleic Acid-Modified Antisense Oligonucleotides Allows Optimization of Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mt.com [mt.com]

- 15. agilent.com [agilent.com]

- 16. mdpi.com [mdpi.com]

- 17. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 18. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Influence of divalent cations on the conformation of phosphorothioate oligodeoxynucleotides: a circular dichroism study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jasco-global.com [jasco-global.com]

- 22. Biophysical Properties and Thermal Stability of Oligonucleotides of RNA Containing 7,8-Dihydro-8-hydroxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

Nuclease Resistance Conferred by LNA Modifications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intrinsic instability of oligonucleotides in biological systems presents a significant hurdle in the development of nucleic acid-based therapeutics. Unmodified DNA and RNA are rapidly degraded by a ubiquitous class of enzymes known as nucleases. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to overcome this challenge, dramatically enhancing the stability and in vivo performance of oligonucleotides. This technical guide provides a comprehensive overview of the nuclease resistance conferred by LNA modifications, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the design and application of LNA-based oligonucleotides.

Enhanced Stability of LNA-Modified Oligonucleotides

LNA nucleotides contain a methylene (B1212753) bridge that locks the ribose ring in a 3'-endo conformation, which is characteristic of A-form DNA and RNA duplexes.[1] This conformational rigidity not only increases binding affinity to complementary strands but also provides steric hindrance to nucleases, thereby protecting the phosphodiester backbone from enzymatic cleavage.[1][2] The incorporation of LNA monomers into an oligonucleotide can significantly prolong its half-life in biological fluids such as serum.

Quantitative Impact of LNA Modifications on Nuclease Resistance

The degree of nuclease resistance is directly influenced by the number and positioning of LNA modifications within the oligonucleotide sequence. Even a few LNA modifications can provide substantial protection against both exonucleases (which degrade nucleic acids from the ends) and endonucleases (which cleave within the sequence).

| Oligonucleotide Type | Modification Pattern | Half-life (t½) in Human Serum | Fold Increase in Stability (vs. Unmodified) | Reference |

| Unmodified DNA Oligonucleotide | None | ~1.5 hours | 1x | [3][4] |

| LNA/DNA Gapmer | Three LNAs at both 3' and 5' ends | ~15 hours | 10x | [3][4] |

| Phosphorothioate (B77711) Oligonucleotide | Full phosphorothioate backbone | 10 ± 2 hours | ~6.7x | [4] |

| 2'-O-Methyl Gapmer | 2'-O-Methyl modifications in the wings | 12 hours | 8x | [4] |

| LNA-modified siRNA | LNA bases at 3' and 5' ends | ~10-fold longer than unmodified siRNA | 10x | [5] |

Key Findings from Quantitative Studies:

-

Capping an oligonucleotide with as few as three LNA monomers at both the 3' and 5' ends is sufficient to increase its half-life in human serum by approximately 10-fold compared to an unmodified DNA oligonucleotide.[3][4]

-

These chimeric LNA/DNA oligonucleotides demonstrate greater stability than isosequential phosphorothioates and 2'-O-methyl gapmers.[4]

-

The position of the LNA modification is critical. An LNA residue at the penultimate (L-2) position can confer almost complete resistance to certain 3'→5' exonucleases.[6]

-

Fully LNA-modified oligonucleotides exhibit very high stability both in vitro and in vivo, even without a phosphorothioate backbone.[7]

Experimental Protocols

A standardized method for assessing the nuclease resistance of modified oligonucleotides is crucial for comparing the efficacy of different modification strategies. The serum stability assay is a widely accepted in vitro method to simulate the in vivo environment.

Serum Stability Assay Protocol

This protocol provides a framework for evaluating the stability of LNA-modified oligonucleotides in serum.

Materials:

-

LNA-modified oligonucleotide and unmodified control oligonucleotide (e.g., 5' fluorescently labeled)

-

Fetal Bovine Serum (FBS) or human serum (ensure consistency between batches)[8]

-

Nuclease-free water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Gel loading buffer (containing a denaturant like formamide)

-

Polyacrylamide gel electrophoresis (PAGE) system

-

Gel imaging system capable of detecting the fluorescent label

-

Incubator at 37°C

-

Microcentrifuge tubes

Procedure:

-

Oligonucleotide Preparation:

-

Resuspend the LNA-modified and control oligonucleotides in nuclease-free water or TE buffer to a stock concentration of 100 µM.

-

Prepare working solutions of the oligonucleotides at 10 µM in nuclease-free water.

-

-

Serum Incubation:

-

Thaw the serum on ice. It is recommended to use serum that has not undergone multiple freeze-thaw cycles.[9]

-

For each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), prepare a reaction tube.[8]

-

In each tube, combine 10 µL of serum with 10 µL of the 10 µM oligonucleotide solution to achieve a final concentration of 5 µM oligonucleotide in 50% serum.

-

For the 0-minute time point, immediately stop the reaction as described in step 4.

-

Incubate the remaining tubes at 37°C.

-

-

Reaction Quenching:

-

At each designated time point, stop the enzymatic degradation by adding 20 µL of gel loading buffer containing a denaturant and a proteinase K solution to digest the serum proteins. Alternatively, perform a phenol-chloroform extraction to purify the oligonucleotide.

-

-

Analysis by PAGE:

-

Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

-

Run the gel according to the manufacturer's instructions until the tracking dye has migrated an appropriate distance.

-

-

Visualization and Quantification:

-

Visualize the gel using a fluorescent imager.

-

Quantify the intensity of the band corresponding to the full-length oligonucleotide for each time point.

-

Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point.

-

Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and the half-life (t½).

-

Visualizing Nuclease Resistance and Experimental Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key concepts related to LNA-mediated nuclease resistance.

Mechanism of Nuclease Degradation and LNA Protection

Nucleases, both exonucleases and endonucleases, degrade oligonucleotides by hydrolyzing the phosphodiester backbone. LNA modifications provide a steric shield, hindering the access of these enzymes to the cleavage site.

Caption: LNA modifications protect oligonucleotides from nuclease degradation.

Experimental Workflow for Serum Stability Assay

The following diagram outlines the key steps in a typical serum stability assay used to evaluate the nuclease resistance of LNA-modified oligonucleotides.

Caption: Workflow for assessing oligonucleotide stability in serum.

Conclusion

LNA modifications represent a cornerstone technology for enhancing the drug-like properties of oligonucleotides. The substantial increase in nuclease resistance conferred by LNA translates to a longer in vivo half-life, improved pharmacokinetic profiles, and ultimately, greater therapeutic efficacy. The strategic incorporation of LNA monomers allows for the fine-tuning of stability, providing a versatile tool for the development of next-generation nucleic acid medicines. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers aiming to harness the power of LNA technology in their drug discovery and development efforts.

References

- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 2. microsynth.com [microsynth.com]

- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. genelink.com [genelink.com]

- 6. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Navigating the Stability and Solution Behavior of DMTr-LNA-C(Bz)-3-CED-phosphoramidite: A Technical Guide

For Immediate Release

In the intricate world of oligonucleotide synthesis, the integrity and performance of phosphoramidite (B1245037) building blocks are paramount. This technical guide provides an in-depth analysis of the solubility and storage of DMTr-LNA-C(Bz)-3-CED-phosphoramidite, a key locked nucleic acid (LNA) monomer. Geared towards researchers, scientists, and professionals in drug development, this document offers critical data, detailed experimental protocols, and visual aids to ensure the optimal handling and application of this vital reagent.

Core Principles: Solubility and Storage

The efficacy of this compound in automated oligonucleotide synthesis is intrinsically linked to its solubility in appropriate organic solvents and its stability under various storage conditions. As with most phosphoramidites, this LNA monomer is sensitive to moisture and oxidation, necessitating careful handling and storage to prevent degradation and ensure high coupling efficiencies.

Solubility Profile

A related compound, DMTr-LNA-A(Bz)-3-CED phosphoramidite, is reported to be sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, in the range of 1-10 mg/mL.[2] This suggests that while soluble in these solvents, they may not be the primary choice for high-concentration stock solutions for synthesis. It is crucial to use anhydrous solvents to prevent hydrolysis of the phosphoramidite.

Table 1: Solubility Data Summary

| Solvent | Concentration (Typical for Synthesis) | Observations & Recommendations |

| Anhydrous Acetonitrile (B52724) | 0.1 M | Standard and recommended solvent for oligonucleotide synthesis.[1] |

| Dichloromethane (DCM) | Variable | May be required for more lipophilic phosphoramidites.[1] |

| Tetrahydrofuran (THF)/Acetonitrile Mixture | Variable | A 25% THF/acetonitrile solution may be necessary for some 5-Me-C LNA variants.[3] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble (1-10 mg/mL for A-analog) | Not a primary solvent for synthesis due to potential for side reactions and lower solubility.[2] |

| Ethanol | Sparingly soluble (1-10 mg/mL for A-analog) | Not recommended for synthesis due to its protic nature which can lead to degradation.[2] |

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. Both the solid material and its solutions are susceptible to degradation through hydrolysis and oxidation.

Solid-Phase Storage: As a dry powder, the phosphoramidite is relatively stable and should be stored under anhydrous conditions in an inert atmosphere (e.g., argon) at low temperatures.[4] The recommended long-term storage temperature is -20°C.[5]

Solution-Phase Storage: Once dissolved, the stability of the phosphoramidite decreases. Solutions in anhydrous acetonitrile should be used promptly, ideally within 2-3 days when stored on an automated synthesizer.[6] For longer-term storage of solutions, it is imperative to store them at -20°C under an inert atmosphere. Repeated freeze-thaw cycles should be minimized.

Table 2: Storage Condition Summary

| Form | Temperature | Atmosphere | Duration | Recommendations |

| Solid (Lyophilized Powder) | -20°C | Anhydrous, Inert (Argon) | ≥ 4 years[2] | Long-term storage. Avoid moisture and oxygen exposure. |

| Solution (in Anhydrous Acetonitrile) | Room Temperature (on synthesizer) | Anhydrous, Inert (Argon) | 2-3 days[6] | For immediate use in synthesis. |

| Solution (in Anhydrous Acetonitrile) | -20°C | Anhydrous, Inert (Argon) | Up to several weeks (with caution) | For short to medium-term storage. Aliquot to avoid multiple freeze-thaw cycles. |

Experimental Protocols

To aid researchers in their handling and quality control of this compound, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solubility

Objective: To determine the approximate solubility of this compound in a given anhydrous solvent.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane)

-

Small, dry glass vials with screw caps (B75204) and septa

-

Inert gas source (e.g., argon)

-

Analytical balance

-

Vortex mixer

-

Syringes and needles

Methodology:

-

Under an inert atmosphere, accurately weigh a small amount (e.g., 5 mg) of the phosphoramidite into a dry vial.

-

Using a syringe, add a precise volume of the anhydrous solvent (e.g., 100 µL) to the vial.

-

Seal the vial and vortex thoroughly for 2-3 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, incrementally add more weighed amounts of the phosphoramidite, vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved).

-

If the initial amount does not dissolve, incrementally add more solvent in known volumes until complete dissolution is observed.

-

Calculate the approximate solubility in mg/mL.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the stability of this compound in solution over time by monitoring the appearance of degradation products.

Materials:

-

A solution of this compound in anhydrous acetonitrile (e.g., 0.1 M).

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Anhydrous acetonitrile for sample dilution.

-

Autosampler vials.

Methodology:

-

Prepare a fresh solution of the phosphoramidite in anhydrous acetonitrile at the desired concentration.

-

Immediately dilute a small aliquot of the solution with anhydrous acetonitrile to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) and inject it into the HPLC system to obtain a time-zero (T=0) chromatogram.

-

Store the stock solution under the desired test conditions (e.g., at room temperature on a synthesizer or at -20°C).

-

At specified time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot of the stock solution, dilute it as in step 2, and inject it into the HPLC.

-

Monitor the chromatograms for the emergence of new peaks, which indicate degradation products, and a decrease in the area of the main phosphoramidite peak.

-

The stability can be quantified by calculating the percentage of the remaining parent phosphoramidite peak area relative to the T=0 sample.

HPLC Conditions (Representative):

-

Column: C18, 250 x 4.6 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile in 0.1 M TEAA

-

Flow Rate: 1 mL/min

-

Detection: UV at 260 nm

-

Gradient: A linear gradient from 5% to 95% Acetonitrile over 20 minutes is a typical starting point.

Visualizing Key Relationships

To conceptualize the critical interplay of factors affecting the utility of this compound, the following diagrams illustrate the logical workflows and relationships.

References

Safety and Handling of LNA® Phosphoramidites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA®) phosphoramidites are essential building blocks in the synthesis of modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Their unique conformational rigidity imparts exceptional binding affinity and specificity to the resulting oligonucleotides. However, the safe and effective use of these specialized reagents requires a thorough understanding of their chemical properties, potential hazards, and appropriate handling procedures. This guide provides a comprehensive overview of the safety, handling, and application of LNA phosphoramidites in oligonucleotide synthesis.

Chemical and Physical Properties

LNA phosphoramidites are chemically modified nucleoside phosphoramidites where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" structure pre-organizes the sugar into a C3'-endo conformation, which is characteristic of A-form helices found in RNA. This structural constraint is the basis for the high thermal stability of LNA-containing duplexes.

The general structure of an LNA phosphoramidite (B1245037) consists of the LNA-modified nucleoside, a 5'-dimethoxytrityl (DMT) protecting group, and a 3'-phosphoramidite moiety with a β-cyanoethyl protecting group.

Safety and Hazard Information

General Hazards:

-

May be harmful if swallowed, inhaled, or in contact with skin.

-

Causes eye irritation.

-

May cause respiratory tract irritation.

-

Sensitivity to moisture and air: Phosphoramidites are susceptible to hydrolysis and oxidation, which can lead to degradation and reduced performance in oligonucleotide synthesis.[]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Ventilation: Handle LNA phosphoramidites in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store LNA phosphoramidites in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Freezer storage at -20°C is recommended for long-term stability.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Summary of Hazard and Precautionary Statements (Based on available SDS):

| Hazard Statement | Precautionary Statement |

| H303: May be harmful if swallowed | P264: Wash hands thoroughly after handling. |

| H313: May be harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H320: Causes eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H333: May be harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| - | P232: Protect from moisture. |

| - | P233: Keep container tightly closed. |

| - | P401: Store in a cool, dry place. |

| - | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

Stability and Storage

The stability of LNA phosphoramidites is crucial for achieving high coupling efficiencies in oligonucleotide synthesis. The primary degradation pathways are hydrolysis and oxidation.

-

Hydrolysis: Exposure to moisture leads to the hydrolysis of the phosphoramidite group to an H-phosphonate, which is inactive in the standard coupling reaction. The rate of hydrolysis is dependent on the amount of water present and the specific nucleoside, with dG phosphoramidites being particularly susceptible to degradation.[2][3]

-

Oxidation: The trivalent phosphorus (P(III)) in the phosphoramidite is susceptible to oxidation to the pentavalent state (P(V)) upon exposure to air, rendering it incapable of coupling.

Recommendations for Maintaining Stability:

-

Anhydrous Conditions: It is critical to maintain anhydrous conditions throughout the handling and use of LNA phosphoramidites. Use anhydrous acetonitrile (B52724) for dissolution and ensure that all solvents and reagents used in the synthesizer are of high purity and low water content.

-

Inert Atmosphere: Store and handle LNA phosphoramidites under an inert gas like argon or nitrogen to prevent oxidation.

-

Temperature: Store LNA phosphoramidites at -20°C for long-term storage. For use on an automated synthesizer, allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air.

-

Solution Stability: LNA phosphoramidite solutions in anhydrous acetonitrile are generally stable for several days to a week when stored on the synthesizer under an inert atmosphere. However, for optimal performance, it is recommended to use freshly prepared solutions. One study has shown that LNA phosphoramidite monomers are exceedingly stable in acetonitrile solution, which can prolong their effective lifetime.[4]

Experimental Protocols

The following protocols provide a general guideline for the handling and use of LNA phosphoramidites in automated oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific sequence being synthesized.

Preparation of LNA Phosphoramidite Solutions

-

Equilibration: Before opening, allow the vial of LNA phosphoramidite to warm to room temperature (approximately 30-60 minutes). This prevents moisture from condensing on the cold solid.

-

Inert Atmosphere: Perform all manipulations under a stream of dry argon or nitrogen.

-

Dissolution: Add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M). For some modified LNA phosphoramidites, such as the 5-Me-C variant, a mixture of 25% THF in acetonitrile may be required for complete dissolution.[5]

-

Mixing: Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking, which can introduce moisture and air.

-

Installation: Once completely dissolved, install the vial on the appropriate port of the automated DNA synthesizer.

Automated Oligonucleotide Synthesis Cycle

LNA phosphoramidites can be used with standard automated DNA synthesizers and phosphoramidite chemistry. However, due to their increased steric bulk compared to standard DNA phosphoramidites, some modifications to the synthesis cycle are recommended to achieve optimal coupling efficiency.[5]

Recommended Synthesis Cycle Parameters for LNA Monomers:

| Step | Reagent/Solvent | Recommended Time | Purpose |

| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-120 seconds | Removal of the 5'-DMT protecting group. |

| 2. Coupling | LNA Phosphoramidite + Activator (e.g., DCI, ETT) | 3-5 minutes | Formation of the phosphite (B83602) triester linkage. LNA phosphoramidites require a longer coupling time than standard DNA phosphoramidites (typically 30-60 seconds).[5] |

| 3. Capping | Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) + Capping Reagent B (e.g., N-Methylimidazole/THF) | 30-45 seconds | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers. |

| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 45-60 seconds | Oxidation of the unstable phosphite triester (P(III)) to the stable phosphate (B84403) triester (P(V)). The oxidation step for LNA linkages is slower than for DNA and requires a longer time.[5] |

Note: These are general recommendations. Optimal times may vary depending on the specific LNA monomer, the synthesizer, and the scale of the synthesis.

Visualization of Key Processes

To better understand the chemical transformations and workflows involved in the use of LNA phosphoramidites, the following diagrams have been generated using the Graphviz DOT language.

Oligonucleotide Synthesis Cycle

Caption: The four-step automated oligonucleotide synthesis cycle for incorporating LNA phosphoramidites.

LNA Phosphoramidite Degradation Pathways

Caption: Major degradation pathways for LNA phosphoramidites leading to inactive products.

Experimental Workflow for LNA Oligonucleotide Synthesis

Caption: A high-level workflow for the synthesis of LNA-modified oligonucleotides.

Conclusion

LNA phosphoramidites are powerful reagents that enable the synthesis of high-affinity oligonucleotides for a variety of advanced applications. A comprehensive understanding of their safety, handling requirements, and the nuances of their use in automated synthesis is paramount for ensuring both the well-being of laboratory personnel and the successful outcome of the synthesis. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can confidently and safely incorporate LNA modifications into their oligonucleotide-based workflows.

References

Unlocking the Genome: A Technical Guide to the Discovery and Development of Locked Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) technology represents a significant advancement in the field of oligonucleotide therapeutics and diagnostics. This in-depth technical guide explores the core aspects of LNA discovery, development, and application. By constraining the ribose sugar in an ideal conformation for Watson-Crick base pairing, LNAs exhibit unprecedented thermal stability, enhanced target affinity, and increased resistance to nuclease degradation. These properties have positioned LNAs as a powerful tool for researchers and drug developers aiming to modulate gene expression with high specificity and efficacy. This guide will delve into the fundamental chemistry of LNAs, provide quantitative data on their performance, detail key experimental methodologies, and visualize the cellular pathways they influence.

Discovery and Chemical Foundation of Locked Nucleic Acids

The journey of Locked Nucleic Acids began in the late 1990s with the independent synthesis by the groups of Jesper Wengel and Takeshi Imanishi.[1] The key innovation of LNA lies in the introduction of a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[2] This bridge "locks" the furanose ring in a C3'-endo (North) conformation, which is the ideal geometry for A-form helices, characteristic of RNA and DNA-RNA hybrids.[1][2] This pre-organization of the sugar moiety reduces the entropic penalty of hybridization, leading to a significant increase in the thermal stability of LNA-containing duplexes.[3]

The synthesis of LNA oligonucleotides is compatible with standard automated solid-phase phosphoramidite (B1245037) chemistry, allowing for their straightforward incorporation into DNA or RNA sequences.[4] LNA phosphoramidites, while more sterically hindered and requiring longer coupling times, can be seamlessly integrated into standard synthesis cycles.[4]

Quantitative Performance Data

The defining characteristic of LNA is its profound impact on the thermal stability of nucleic acid duplexes. This is typically quantified by the change in melting temperature (Tm) per LNA modification.

Thermal Stability (Melting Temperature)

The incorporation of LNA monomers into an oligonucleotide significantly increases its melting temperature (Tm), a direct measure of the stability of the hybrid formed with a complementary strand. This enhancement is dependent on the number and position of the LNA modifications.

| Oligonucleotide Type | Modification | ΔTm per LNA (°C) vs. DNA/DNA | ΔTm per LNA (°C) vs. DNA/RNA | Reference(s) |

| DNA/LNA mixmer | Internal LNA | +2 to +6 | +3 to +9.6 | [1][5] |

| LNA/DNA gapmer | Flanking LNAs | +1.5 to +4 | Not specified | [5] |

| Short LNA probes | Multiple LNAs | +3 to +8 | Not specified | [2] |

Table 1: Enhancement of Melting Temperature (Tm) by LNA Modifications. The change in Tm is reported as the increase in degrees Celsius per incorporated LNA monomer compared to the corresponding unmodified DNA/DNA or DNA/RNA duplex.

Nuclease Resistance

A critical attribute for any in vivo therapeutic is stability against enzymatic degradation. LNA modifications confer substantial resistance to both endo- and exonucleases.

| Oligonucleotide | Backbone | Half-life (t½) in Human Serum | Reference(s) |

| Unmodified DNA | Phosphodiester | < 1 hour | [6] |

| Phosphorothioate DNA | Phosphorothioate | ~10 hours | [6] |

| LNA/DNA gapmer | Phosphorothioate | > 10 hours | [6] |

| Full LNA | Phosphodiester | > 2 hours | [6] |

Table 2: Nuclease Resistance of LNA-modified Oligonucleotides. The table compares the stability of different oligonucleotide formats in human serum, highlighting the significant increase in half-life conferred by LNA modifications.

Key Experimental Protocols

The following sections provide detailed methodologies for critical experiments involving LNA oligonucleotides.

Solid-Phase Synthesis of LNA Oligonucleotides

This protocol outlines the general steps for the automated synthesis of LNA-containing oligonucleotides using phosphoramidite chemistry.

Materials:

-

LNA phosphoramidites (e.g., A(bz)-LNA, C(bz)-LNA, G(dmf)-LNA, T-LNA)

-

Standard DNA or RNA phosphoramidites

-

Controlled Pore Glass (CPG) solid support

-

Anhydrous acetonitrile (B52724)

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/pyridine/water)

-

Deblocking solution (3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

-

Preparation: Dissolve LNA and standard phosphoramidites in anhydrous acetonitrile to the desired concentration. Install reagents on an automated DNA/RNA synthesizer.

-

Synthesis Cycle:

-

Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleotide with the deblocking solution.

-

Coupling: Activate the LNA or standard phosphoramidite with the activator solution and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: LNA phosphoramidites require a longer coupling time (e.g., 180-250 seconds) compared to standard phosphoramidites.[4]

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups using the cleavage and deprotection solution.

-

Purification: Purify the full-length oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis.

LNA Gapmer-Mediated RNase H Cleavage Assay

This protocol is designed to assess the ability of an LNA/DNA gapmer to induce RNase H-mediated degradation of a target RNA.

Materials:

-

LNA/DNA gapmer oligonucleotide

-

Target RNA transcript (in vitro transcribed or total cellular RNA)

-

RNase H enzyme

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Nuclease-free water

-

RNA loading dye

-

Denaturing polyacrylamide or agarose (B213101) gel

Procedure:

-

Annealing: In a nuclease-free tube, mix the target RNA and the LNA gapmer in RNase H reaction buffer. Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.[7]

-

RNase H Reaction: Add RNase H enzyme to the annealed mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).[7]

-

Reaction Termination: Stop the reaction by adding an equal volume of RNA loading dye containing a chelating agent like EDTA.

-

Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then place on ice. Separate the RNA fragments by electrophoresis on a denaturing polyacrylamide or agarose gel.

-

Visualization: Stain the gel with an RNA-specific dye (e.g., SYBR Gold or ethidium (B1194527) bromide) and visualize the bands under UV light. The appearance of cleavage products indicates successful RNase H-mediated degradation.

Cellular Transfection of LNA Gapmers for Gene Silencing

This protocol describes the delivery of LNA gapmers into cultured cells to achieve knockdown of a target gene.

Materials:

-

LNA Gapmer targeting the gene of interest

-